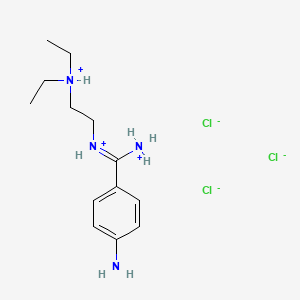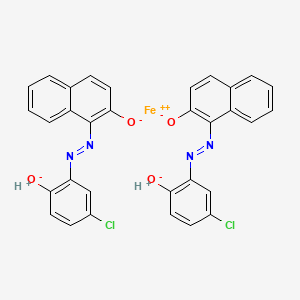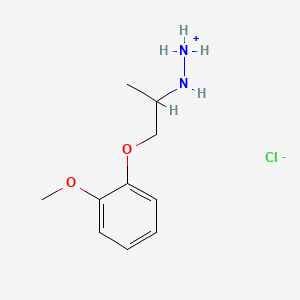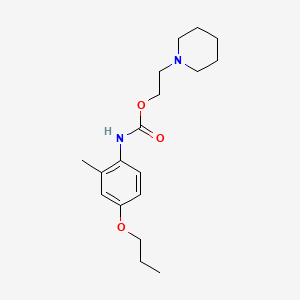
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a diethylaminoethyl group, and a benzamidine moiety, all contributing to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride typically involves multiple steps, starting with the preparation of the benzamidine core. One common method involves the reaction of 4-nitrobenzamidine with diethylamine in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon. This reduction step converts the nitro group to an amino group, forming 4-Amino-N-(2-diethylaminoethyl)benzamidine. The final step involves the addition of hydrochloric acid to form the trihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced further to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzamidine moiety can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified benzamidine derivatives with altered functional groups.
Applications De Recherche Scientifique
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays to study enzyme activity, particularly proteases, due to its ability to inhibit certain enzymes.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzamidine moiety is known to bind to the active sites of proteases, inhibiting their activity by forming stable complexes. This inhibition can modulate various biological pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride can be compared with other similar compounds, such as:
Benzamidine: A simpler analogue that lacks the diethylaminoethyl group but shares the benzamidine core, used primarily as a protease inhibitor.
4-Amino-N-(2-dimethylaminoethyl)benzamidine: Similar in structure but with dimethylaminoethyl instead of diethylaminoethyl, affecting its solubility and binding properties.
N-(2-Diethylaminoethyl)-4-nitrobenzamidine: A precursor in the synthesis of this compound, with a nitro group instead of an amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
62979-83-3 |
|---|---|
Formule moléculaire |
C13H25Cl3N4 |
Poids moléculaire |
343.7 g/mol |
Nom IUPAC |
2-[(4-aminophenyl)-azaniumylmethylidene]azaniumylethyl-diethylazanium;trichloride |
InChI |
InChI=1S/C13H22N4.3ClH/c1-3-17(4-2)10-9-16-13(15)11-5-7-12(14)8-6-11;;;/h5-8H,3-4,9-10,14H2,1-2H3,(H2,15,16);3*1H |
Clé InChI |
AMETVIQLDOWSOW-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC[NH+]=C(C1=CC=C(C=C1)N)[NH3+].[Cl-].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)


![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)



